molecular formula C18H16N2O B11847326 7,7-Dimethyl-2-(pyridin-3-ylethynyl)-7,8-dihydroquinolin-5(6H)-one CAS No. 864224-17-9

7,7-Dimethyl-2-(pyridin-3-ylethynyl)-7,8-dihydroquinolin-5(6H)-one

Cat. No.: B11847326
CAS No.: 864224-17-9
M. Wt: 276.3 g/mol
InChI Key: PZYNNJCKOOYBPK-UHFFFAOYSA-N
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Description

7,7-Dimethyl-2-(pyridin-3-ylethynyl)-7,8-dihydroquinolin-5(6H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a pyridin-3-ylethynyl substituent, and two methyl groups at the 7th position. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-2-(pyridin-3-ylethynyl)-7,8-dihydroquinolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Pyridin-3-ylethynyl Group: The pyridin-3-ylethynyl group can be introduced via a Sonogashira coupling reaction. This reaction involves the coupling of a halogenated quinoline derivative with a pyridin-3-ylethyne in the presence of a palladium catalyst and a copper co-catalyst.

    Addition of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methyl iodide or similar alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-2-(pyridin-3-ylethynyl)-7,8-dihydroquinolin-5(6H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

7,7-Dimethyl-2-(pyridin-3-ylethynyl)-7,8-dihydroquinolin-5(6H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-2-(pyridin-3-ylethynyl)-7,8-dihydroquinolin-5(6H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dihydroquinolin-5(6H)-one: Lacks the pyridin-3-ylethynyl and dimethyl substituents, resulting in different chemical and biological properties.

    2-(Pyridin-3-ylethynyl)quinoline: Lacks the dimethyl groups, which can affect its reactivity and interactions.

    7,7-Dimethylquinoline: Lacks the pyridin-3-ylethynyl group, leading to different applications and properties.

Uniqueness

7,7-Dimethyl-2-(pyridin-3-ylethynyl)-7,8-dihydroquinolin-5(6H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both the pyridin-3-ylethynyl group and the dimethyl groups distinguishes it from other quinoline derivatives and contributes to its diverse range of applications.

Properties

CAS No.

864224-17-9

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

7,7-dimethyl-2-(2-pyridin-3-ylethynyl)-6,8-dihydroquinolin-5-one

InChI

InChI=1S/C18H16N2O/c1-18(2)10-16-15(17(21)11-18)8-7-14(20-16)6-5-13-4-3-9-19-12-13/h3-4,7-9,12H,10-11H2,1-2H3

InChI Key

PZYNNJCKOOYBPK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=CC(=N2)C#CC3=CN=CC=C3)C(=O)C1)C

Origin of Product

United States

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